3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one
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Overview
Description
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a hexan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trimethylsilyl bromide as a reagent, which facilitates the bromination and subsequent silylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of substituted hexan-2-one derivatives.
Oxidation: Formation of hexanoic acid or related compounds.
Reduction: Formation of hexanol derivatives.
Scientific Research Applications
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one involves its interaction with specific molecular targets and pathways. The bromine and trimethylsilyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may act as an electrophile, participating in nucleophilic substitution reactions and forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-[(trimethylsilyl)methyl]hexan-2-one
- 3-Bromo-5-methyl-3-[(trimethylsilyl)ethynyl]hexan-2-one
- 3-Bromo-5-methyl-3-[(trimethylsilyl)propyl]hexan-2-one
Uniqueness
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and trimethylsilyl groups enhances its reactivity and versatility in various chemical transformations .
Properties
CAS No. |
67262-91-3 |
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Molecular Formula |
C11H23BrOSi |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-bromo-5-methyl-3-(trimethylsilylmethyl)hexan-2-one |
InChI |
InChI=1S/C11H23BrOSi/c1-9(2)7-11(12,10(3)13)8-14(4,5)6/h9H,7-8H2,1-6H3 |
InChI Key |
FOCFQXVKEKCAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C[Si](C)(C)C)(C(=O)C)Br |
Origin of Product |
United States |
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